molecular formula C10H20O2 B14436258 2-Ethylbutyl butyrate CAS No. 74398-53-1

2-Ethylbutyl butyrate

Cat. No.: B14436258
CAS No.: 74398-53-1
M. Wt: 172.26 g/mol
InChI Key: ORLMWYKVMXNKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbutyl butyrate is an ester compound with the molecular formula C10H20O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings . This compound is no exception, and it is commonly used in the food and cosmetic industries for its fruity aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyl butyrate can be synthesized through the esterification reaction between 2-ethylbutanol and butyric acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

2-Ethylbutanol+Butyric Acid2-Ethylbutyl Butyrate+Water\text{2-Ethylbutanol} + \text{Butyric Acid} \rightarrow \text{this compound} + \text{Water} 2-Ethylbutanol+Butyric Acid→2-Ethylbutyl Butyrate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyl butyrate, like other esters, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylbutyl butyrate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-ethylbutyl butyrate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-ethylbutanol and butyric acid. Butyric acid, in particular, has been shown to have various biological effects, including the inhibition of histone deacetylases (HDACs), which can regulate gene expression and cellular differentiation .

Comparison with Similar Compounds

2-Ethylbutyl butyrate can be compared with other esters, such as:

Uniqueness: this compound is unique due to its specific combination of 2-ethylbutanol and butyric acid, giving it a distinct fruity aroma that is different from other esters. Its applications in various industries and potential biological effects make it a compound of interest for further research and development .

Properties

CAS No.

74398-53-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethylbutyl butanoate

InChI

InChI=1S/C10H20O2/c1-4-7-10(11)12-8-9(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

ORLMWYKVMXNKNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.